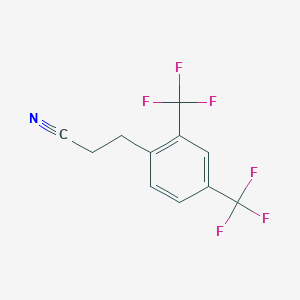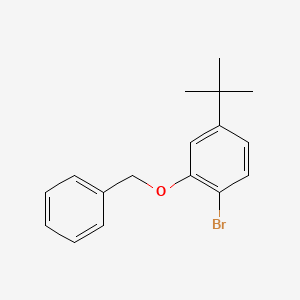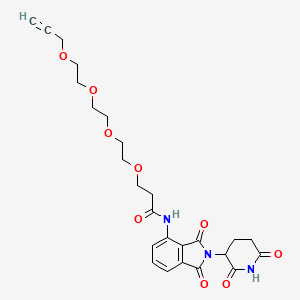
Pomalidomide-CO-PEG4-propargyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pomalidomide-CO-PEG4-propargyl: is a compound that combines pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and a propargyl group. This compound is primarily used in the development of targeted protein degraders, specifically in the field of proteolysis-targeting chimeras (PROTACs). The PEG linker enhances the solubility and bioavailability of the compound, while the propargyl group provides a reactive site for further chemical modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pomalidomide-CO-PEG4-propargyl typically involves the conjugation of pomalidomide with a PEG4 linker and a propargyl group. The process begins with the activation of the carboxyl group of pomalidomide, followed by the attachment of the PEG4 linker through an amide bond.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis platforms to ensure high yield and purity. The reaction conditions are optimized to minimize byproducts and maximize the efficiency of the conjugation steps .
Analyse Chemischer Reaktionen
Types of Reactions: Pomalidomide-CO-PEG4-propargyl undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form an epoxide or a carboxylic acid.
Reduction: The nitro group in pomalidomide can be reduced to an amine.
Substitution: The propargyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols are commonly used
Major Products:
Oxidation: Epoxides, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Pomalidomide-CO-PEG4-propargyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and PROTACs.
Biology: Facilitates the study of protein degradation pathways and the development of new therapeutic agents.
Medicine: Investigated for its potential in treating various cancers, including multiple myeloma, by targeting specific proteins for degradation.
Industry: Employed in the development of new drugs and therapeutic strategies
Wirkmechanismus
Pomalidomide-CO-PEG4-propargyl exerts its effects by recruiting the E3 ligase cereblon (CRBN) to target proteins for ubiquitination and subsequent degradation. The PEG4 linker enhances the solubility and bioavailability of the compound, while the propargyl group allows for further chemical modifications to optimize the interaction with target proteins. This mechanism is crucial for the development of PROTACs, which are designed to selectively degrade disease-causing proteins .
Vergleich Mit ähnlichen Verbindungen
- Pomalidomide-PEG4-NH2 hydrochloride
- Pomalidomide-PEG4-Acid
- Pomalidomide-PEG4-CH2COOH .
Comparison: Pomalidomide-CO-PEG4-propargyl is unique due to the presence of the propargyl group, which provides a reactive site for further chemical modifications. This feature allows for the development of a wide range of derivatives with varying properties and applications. In contrast, other similar compounds like pomalidomide-PEG4-NH2 hydrochloride and pomalidomide-PEG4-Acid lack this reactive site, limiting their versatility .
Eigenschaften
Molekularformel |
C25H29N3O9 |
|---|---|
Molekulargewicht |
515.5 g/mol |
IUPAC-Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C25H29N3O9/c1-2-9-34-11-13-36-15-16-37-14-12-35-10-8-21(30)26-18-5-3-4-17-22(18)25(33)28(24(17)32)19-6-7-20(29)27-23(19)31/h1,3-5,19H,6-16H2,(H,26,30)(H,27,29,31) |
InChI-Schlüssel |
LAFPOLNVYIOQGI-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOCCOCCOCCOCCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



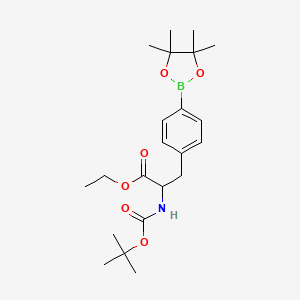
![2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B14779425.png)
![2-Amino-1-[4-(dimethylamino)piperidin-1-yl]propan-1-one](/img/structure/B14779432.png)
![(1R)-1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B14779443.png)
![6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyrazine-3-carboxamide](/img/structure/B14779453.png)
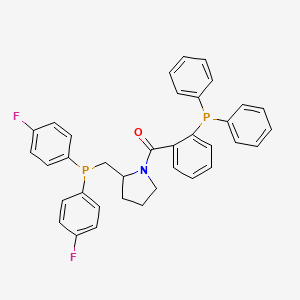
![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-methoxyphenyl)azetidin-2-one](/img/structure/B14779460.png)
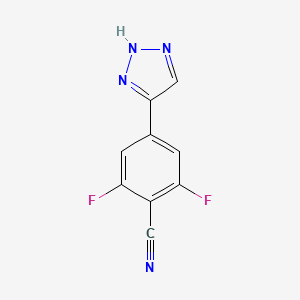
![(10R,13S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14779470.png)

